An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl Oleate (CAS 341972-97-2): A Chromogenic Substrate for Lipase Detection
An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl Oleate (CAS 341972-97-2): A Chromogenic Substrate for Lipase Detection
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indoxyl oleate, a chromogenic and fluorescent substrate pivotal for the detection and quantification of lipase activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the substrate's mechanism of action, provides detailed experimental protocols, and discusses its applications, synthesis, and comparative advantages. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and reproducible experimental design.
Introduction: The Significance of Chromogenic Lipase Substrates
The detection and quantification of lipolytic enzymes are fundamental across various scientific disciplines, from clinical diagnostics and food microbiology to biotechnology and drug discovery. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) catalyze the hydrolysis of ester bonds in triglycerides, playing a crucial role in fat digestion and metabolism.[1] The development of sensitive and specific assays for lipase activity is therefore of paramount importance.
Chromogenic substrates have emerged as invaluable tools in enzyme assays due to their ability to generate a colored product upon enzymatic cleavage, allowing for straightforward visual or spectrophotometric detection.[2][3] 5-Bromo-4-chloro-3-indoxyl oleate stands out in this class of compounds, offering a reliable method for identifying and characterizing lipase-producing microorganisms and quantifying enzymatic activity in various samples.
Physicochemical Properties of 5-Bromo-4-chloro-3-indoxyl Oleate
A thorough understanding of the substrate's chemical and physical characteristics is essential for its proper handling, storage, and application in enzymatic assays.
| Property | Value | Source |
| CAS Number | 341972-97-2 | [3] |
| Molecular Formula | C₂₆H₃₇BrClNO₂ | [2] |
| Molecular Weight | 510.95 g/mol | [2] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide (DMF) | Inferred from handling instructions |
Mechanism of Action: From Colorless Substrate to Insoluble Blue Precipitate
The utility of 5-Bromo-4-chloro-3-indoxyl oleate as a chromogenic substrate lies in a two-step reaction process initiated by enzymatic activity.
Step 1: Enzymatic Cleavage
The substrate, which is colorless, is specifically recognized and hydrolyzed by lipase enzymes. The lipase cleaves the ester bond linking the oleic acid moiety to the 5-bromo-4-chloro-3-indoxyl core. This enzymatic action releases oleic acid and the unstable intermediate, 5-bromo-4-chloro-indoxyl.[3]
Step 2: Oxidative Dimerization
In the presence of oxygen, the liberated 5-bromo-4-chloro-indoxyl undergoes rapid oxidation and dimerization. Two molecules of the indoxyl intermediate couple to form 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate.[4][5] The formation of this distinctively colored product provides a clear visual indication of lipase activity.
Caption: Generalized synthetic pathway for 5-Bromo-4-chloro-3-indoxyl oleate.
Experimental Protocol: Detection of Lipase-Producing Microorganisms
This protocol provides a robust method for screening and identifying lipase-producing bacteria on a solid medium using 5-Bromo-4-chloro-3-indoxyl oleate.
Materials
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Basal agar medium (e.g., Nutrient Agar, Tryptic Soy Agar)
-
5-Bromo-4-chloro-3-indoxyl oleate
-
Dimethylformamide (DMF) or Ethanol
-
Sterile Petri dishes
-
Bacterial cultures for testing
-
Incubator
Preparation of the Chromogenic Agar
-
Prepare the Basal Medium: Prepare the chosen basal agar medium according to the manufacturer's instructions. Autoclave to sterilize and then cool to 50-55°C in a water bath.
-
Prepare the Substrate Stock Solution: Aseptically prepare a stock solution of 5-Bromo-4-chloro-3-indoxyl oleate by dissolving it in a minimal amount of sterile DMF or ethanol. A typical concentration would be 20 mg/mL. Note: The solvent should be used sparingly to avoid inhibiting microbial growth.
-
Incorporate the Substrate: Add the substrate stock solution to the molten agar to achieve a final concentration of 100-200 µg/mL. Mix thoroughly but gently to avoid introducing air bubbles.
-
Pour Plates: Pour the chromogenic agar into sterile Petri dishes and allow them to solidify.
Inoculation and Incubation
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Inoculate: Streak the bacterial isolates onto the surface of the prepared chromogenic agar plates.
-
Incubate: Incubate the plates at the optimal growth temperature for the microorganisms being tested (e.g., 37°C for 24-48 hours).
Interpretation of Results
-
Positive Result: Lipase-producing colonies will be surrounded by an opaque, blue-green halo, or the colonies themselves will appear blue-green. [3]This is due to the enzymatic cleavage of the substrate and the subsequent formation of the insoluble indigo dye.
-
Negative Result: Colonies that do not produce lipase will grow without any color change in the surrounding medium.
Applications in Research and Development
-
Microbiology: A primary application is in the screening and identification of lipase-producing microorganisms from environmental, food, or clinical samples.
-
Enzyme Characterization: This substrate can be used in quantitative assays to determine the kinetic parameters of purified or crude lipase preparations.
-
Drug Discovery: In high-throughput screening, it can be employed to identify inhibitors of bacterial or fungal lipases, which are potential targets for antimicrobial agents.
-
Diagnostics: The substrate has potential use in diagnostic kits for the rapid detection of pathogenic, lipase-producing bacteria. [3]
Comparative Analysis and Considerations
While 5-Bromo-4-chloro-3-indoxyl oleate is a powerful tool, it is important to consider its characteristics in relation to other lipase substrates.
| Substrate Type | Principle | Advantages | Disadvantages |
| Indoxyl Esters (e.g., 5-Bromo-4-chloro-3-indoxyl oleate) | Formation of an insoluble colored precipitate (indigo dye). | High sensitivity, formation of a stable, localized precipitate ideal for agar-based assays. | Qualitative or semi-quantitative on solid media; requires aerobic conditions for color development. |
| p-Nitrophenyl (pNP) Esters | Release of a soluble yellow chromophore (p-nitrophenol) under alkaline conditions. [6] | Well-suited for quantitative, continuous spectrophotometric assays in liquid formats. [6] | Requires alkaline pH for optimal color development, which may not be optimal for all lipases; less suitable for agar-based screening due to diffusion of the colored product. |
| Fluorogenic Substrates | Enzymatic cleavage releases a fluorescent molecule. | Very high sensitivity, suitable for high-throughput screening and microscopic visualization. | Requires a fluorometer or fluorescence microscope for detection; can be more expensive. |
Troubleshooting and Methodological Integrity
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Weak or No Color Development: This could be due to low lipase activity, suboptimal pH or temperature for the enzyme, or anaerobic conditions. Ensure the incubation conditions are appropriate for the target lipase and that there is sufficient oxygen for the oxidative dimerization step.
-
High Background Color: This may result from the non-enzymatic degradation of the substrate. Protect the substrate and prepared media from prolonged exposure to light and high temperatures.
-
False Positives/Negatives: Some esterases may exhibit activity towards this substrate, leading to false positives. Conversely, some lipases may have low specificity for this particular ester, resulting in false negatives. It is advisable to confirm results with other lipase assays.
-
Interfering Substances: The presence of strong reducing or oxidizing agents in the sample could potentially interfere with the color formation reaction. Glycerol has also been reported to interfere with some lipase assays.
Conclusion
5-Bromo-4-chloro-3-indoxyl oleate is a highly effective chromogenic substrate for the detection of lipase activity. Its ability to form a distinct, insoluble blue precipitate upon enzymatic cleavage makes it particularly well-suited for microbiological screening on solid media. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently employ this substrate to advance their work in a multitude of scientific and industrial applications.
References
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Cymit Quimica. 5-Bromo-4-chloro-3-indoxyl oleate.
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BenchChem. A Researcher's Guide to Cross-Validation of Lipase Activity with Chromogenic Substrates.
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Cymit Quimica. Chromogenic Substrates.
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Perry, J. D., & Ford, M. (2005). The evaluation of novel chromogenic substrates for the detection of lipolytic activity in clinical isolates of Staphylococcus aureus and MRSA from two European study groups. Journal of Applied Microbiology, 98(5), 1163–1169.
- Holt, J. G., & Krieg, N. R. (Eds.). (1984). Bergey's Manual of Systematic Bacteriology, Volume 1. Williams & Wilkins.
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Google Patents. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
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Válek, T., Kostelník, A., & Pohanka, M. (2019). Indoxyl Acetate as a Substrate for Analysis of Lipase Activity. International Journal of Molecular Sciences, 20(23), 6033.
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G-Biosciences. 5-Bromo-4-chloro-3-indoxyl palmitate.
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Su, H. C. F., & Tsou, K. C. (1960). Synthesis of Bromo-substituted Indoxyl Esters for Cytochemical Demonstration of Enzyme Activity. Journal of the American Chemical Society, 82(5), 1187–1189.
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Bilodeau, L., Grotte, D. A., Preese, L. M., & Apple, F. S. (1992). Glycerol interference in serum lipase assay falsely indicates pancreas injury. Gastroenterology, 103(3), 1066–1067.
- Ensley, B. D., Ratzkin, B. J., Osslund, T. D., Simon, M. J., Lynch, L. P., & Wackett, L. P. (1983). Expression of naphthalene oxidation genes in Escherichia coli results in the biosynthesis of indigo. Science, 222(4620), 167-169.
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ResearchGate. Scheme of IA cleaving by lipase to acetate and indoxyl and spontaneous creation of blue indigo.
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GoldBio. Chromogenic Substrates Overview.
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DC Fine Chemicals. Chromogenic Substrates Overview.
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Manafi, M. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules, 25(16), 3649.
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ResearchGate. An Efficient Synthesis of 5-Bromo-4-chloro-3-indoxyl Choline Phosphate.
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van Beilen, J. B., & Duetz, W. A. (2019). An overview of microbial indigo-forming enzymes. Applied Microbiology and Biotechnology, 103(23-24), 9351–9361.
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ResearchGate. Reactions catalyzed by lipases.
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López-López, O., Cerdán, M. E., & Siverio, J. M. (2014). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments, (93), e52026.
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Helier Scientific Ltd. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1).
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ResearchGate. Impact of potentially interfering substances on the determination of lipase activity.
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PubMed. The evaluation of novel chromogenic substrates for the detection of lipolytic activity in clinical isolates of Staphylococcus aureus and MRSA from two European study groups.
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Taylor & Francis Online. Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate.
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Lim, S. Y., Steiner, J. M., & Cridge, H. (2022). Understanding lipase assays in the diagnosis of pancreatitis in veterinary medicine. Currents in One Health, 1, 100004.
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